

Massonianoside B: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Massonianoside B*

Cat. No.: *B600568*

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An In-depth Examination of a Novel Selective DOT1L Inhibitor

This technical guide provides a comprehensive overview of **Massonianoside B**, a natural product with significant potential in oncological research. It is tailored for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

Massonianoside B is a lignan glycoside that has been identified as a potent and selective inhibitor of the histone methyltransferase DOT1L. This activity underlies its potential as a therapeutic agent in specific types of leukemia.

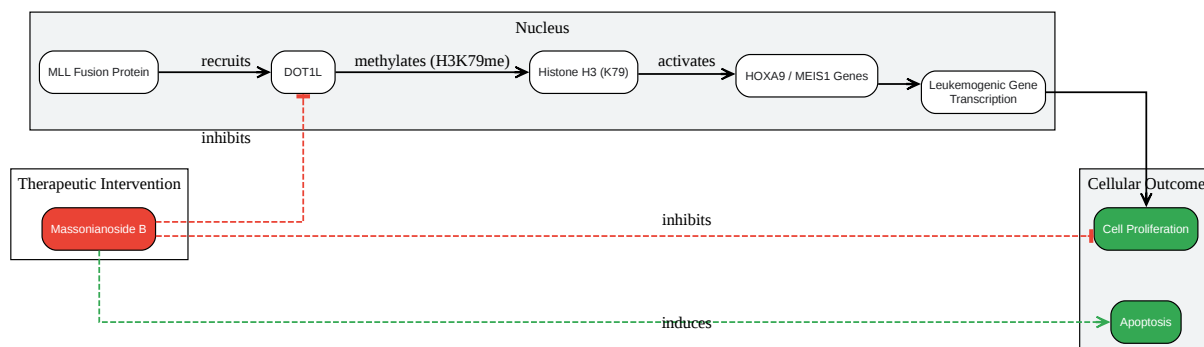
Property	Value	Reference
CAS Number	188300-19-8	[1][2][3][4][5]
Molecular Formula	C ₂₅ H ₃₂ O ₁₀	[1]
Molecular Weight	492.52 g/mol	[1][2][3][4]
Botanical Source	Can be isolated from Cedrus deodara (Himalayan cedar) pine needles.	[4]
Primary Activity	Selective inhibitor of Disruptor of telomeric silencing 1-like (DOT1L)	

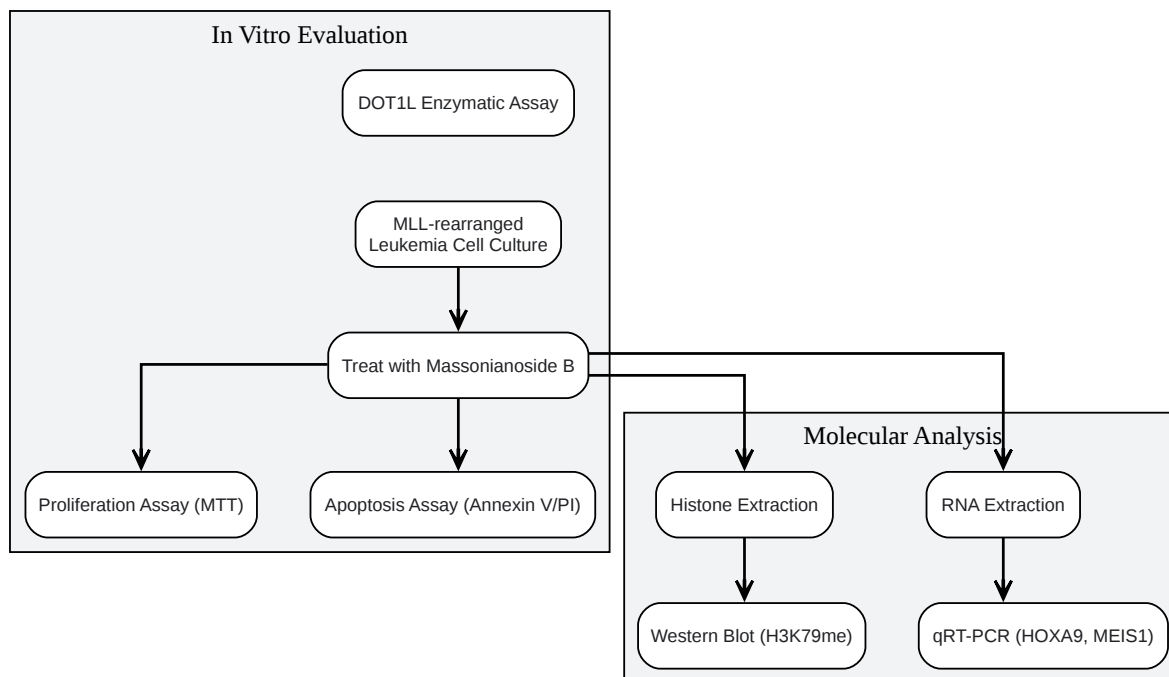
Mechanism of Action: DOT1L Inhibition

Massonianoside B exerts its biological effects primarily through the selective inhibition of DOT1L, a histone methyltransferase that specifically methylates histone H3 at lysine 79 (H3K79). In certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, the aberrant recruitment of DOT1L leads to the hypermethylation of H3K79 at specific gene loci. This epigenetic modification results in the overexpression of leukemogenic genes, such as HOXA9 and MEIS1, which drives cancer cell proliferation and survival.

By selectively binding to the S-adenosylmethionine (SAM)-binding site of DOT1L, **Massonianoside B** competitively inhibits its methyltransferase activity. This leads to a dose-dependent reduction in H3K79 methylation, the subsequent downregulation of MLL fusion target genes, and ultimately, the inhibition of proliferation and induction of apoptosis in MLL-rearranged leukemia cells.

Below is a diagram illustrating the proposed signaling pathway of **Massonianoside B** in MLL-rearranged leukemia.





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